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molecular formula C10H12O4 B8814266 2,5-Dimethoxyphenyl acetate CAS No. 27257-06-3

2,5-Dimethoxyphenyl acetate

Cat. No. B8814266
M. Wt: 196.20 g/mol
InChI Key: CRRVWPUSJUNVFP-UHFFFAOYSA-N
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Patent
US07812040B2

Procedure details

A mixture of intermediate 56, 2,5-Dimethoxyphenyl Acetate (13.9 g, 0.07 mol) and NaOH (4.26 g, 0.11 mol) in MeOH (150 mL) was stirred for 12 h in a flow of argon. A 5 M solution of NaHSO4 (21 mL) was added, and the mixture was evaporated. The residue was distributed between CH2Cl2 and H2O (300 mL, 1:1). The aqueous layer was separated, and the product was extracted with CH2Cl2 (2×100 mL). The combined extracts were dried and evaporated to give the title compound (10.8 g, 99%). LCMS data: 156.0 and 155.1 (M+H)+ (calculated for C8H10O3 154.1). 1H NMR data (DMSO-d6): 8.96 (s, 1H, Ar—OH), 6.80 (d, 1H, J=8.8 Hz, Ar—H), 6.39 (d, 1H, J=2.9 Hz, Ar—H), 6.39 (dd, 1H, J1=2.9 Hz, J2=8.8 Hz, Ar—H), 3.70 (s, 3H, —OCH3), 3.64 (s, 3H, —OCH3).
[Compound]
Name
intermediate 56
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:6]=1[O:13][CH3:14])(=O)C.[OH-].[Na+].OS([O-])(=O)=O.[Na+]>CO>[CH3:14][O:13][C:6]1[CH:7]=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:5]=1[OH:4] |f:1.2,3.4|

Inputs

Step One
Name
intermediate 56
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.9 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC(=C1)OC)OC
Name
Quantity
4.26 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
21 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 12 h in a flow of argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CH2Cl2 (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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